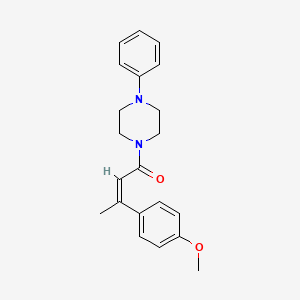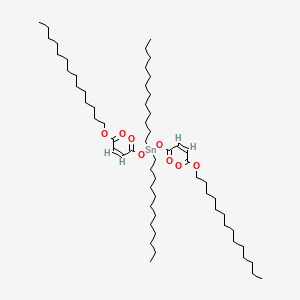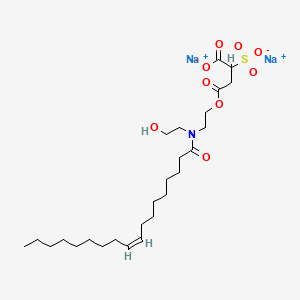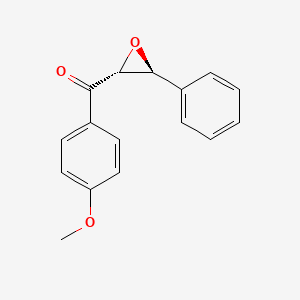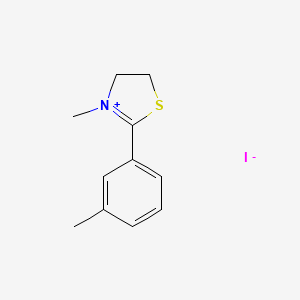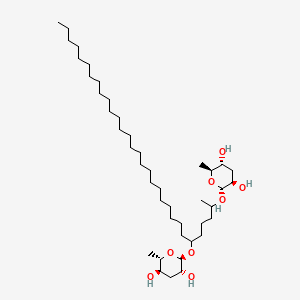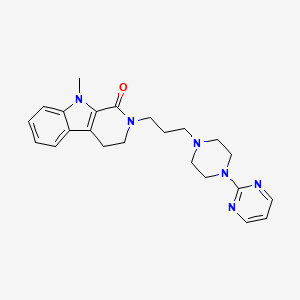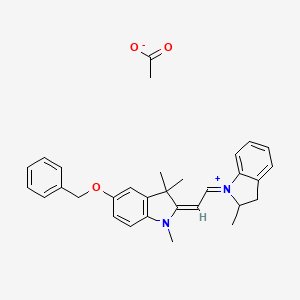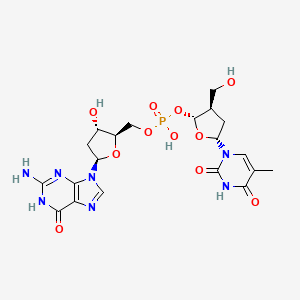
Thymidylyl-(3',5')-2'-deoxyguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidylyl-(3’,5’)-2’-deoxyguanosine is a dinucleotide composed of thymidine and deoxyguanosine linked by a phosphodiester bond between the 3’ hydroxyl group of thymidine and the 5’ phosphate group of deoxyguanosine. This compound is a part of the DNA structure and plays a crucial role in various biological processes, including DNA replication and repair.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thymidylyl-(3’,5’)-2’-deoxyguanosine typically involves the coupling of thymidine and deoxyguanosine monomers. One common method is the phosphoramidite approach, where protected nucleosides are sequentially coupled using phosphoramidite chemistry. The reaction conditions often include the use of anhydrous solvents, such as acetonitrile, and activators like tetrazole. The final product is then deprotected and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of thymidylyl-(3’,5’)-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. Automated DNA synthesizers are employed to achieve high-throughput synthesis. The process involves the use of solid-phase synthesis techniques, where nucleosides are attached to a solid support and sequentially coupled. After synthesis, the product is cleaved from the solid support, deprotected, and purified.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidylyl-(3’,5’)-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized nucleotides, which are important in studying oxidative DNA damage.
Reduction: Although less common, reduction reactions can modify the nucleobases.
Substitution: Nucleophilic substitution reactions can occur at the phosphate backbone or the nucleobases.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Conditions vary depending on the target site, but common reagents include alkyl halides and nucleophiles like thiols.
Major Products Formed
Oxidation: Oxidized nucleotides such as 8-oxo-deoxyguanosine.
Reduction: Reduced forms of nucleobases.
Substitution: Modified nucleotides with substituted groups at specific positions.
Wissenschaftliche Forschungsanwendungen
Thymidylyl-(3’,5’)-2’-deoxyguanosine has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactions.
Biology: Plays a role in understanding DNA replication, repair, and transcription processes.
Medicine: Investigated for its potential in gene therapy and as a biomarker for DNA damage.
Industry: Utilized in the development of diagnostic tools and synthetic biology applications.
Wirkmechanismus
The mechanism by which thymidylyl-(3’,5’)-2’-deoxyguanosine exerts its effects involves its incorporation into DNA. It participates in the formation of the DNA double helix, where it pairs with complementary nucleotides through hydrogen bonding. This compound is also involved in DNA repair mechanisms, where it helps maintain genomic stability by participating in the repair of damaged DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidylyl-(3’,5’)-thymidine: Another dinucleotide with thymidine at both ends.
Deoxyadenylyl-(3’,5’)-deoxyguanosine: A dinucleotide with adenine and guanine bases.
Cytidylyl-(3’,5’)-deoxyguanosine: A dinucleotide with cytosine and guanine bases.
Uniqueness
Thymidylyl-(3’,5’)-2’-deoxyguanosine is unique due to its specific base pairing properties and its role in DNA repair mechanisms. Its ability to form stable hydrogen bonds with complementary bases makes it essential for maintaining the integrity of the DNA double helix.
Eigenschaften
CAS-Nummer |
4251-20-1 |
|---|---|
Molekularformel |
C20H26N7O11P |
Molekulargewicht |
571.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N7O11P/c1-8-4-26(20(32)25-16(8)30)12-2-9(5-28)18(37-12)38-39(33,34)35-6-11-10(29)3-13(36-11)27-7-22-14-15(27)23-19(21)24-17(14)31/h4,7,9-13,18,28-29H,2-3,5-6H2,1H3,(H,33,34)(H,25,30,32)(H3,21,23,24,31)/t9-,10+,11-,12-,13-,18-/m1/s1 |
InChI-Schlüssel |
IBIDWGFEZKUPJD-FJLHAGFDSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)CO |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C4N=C(NC5=O)N)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


